N-(2-ethoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
"N-(2-ethoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide" is a pyrazolo[3,4-d]pyrimidine derivative characterized by a sulfanyl acetamide moiety linked to an ortho-ethoxyphenyl group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-18-11-7-6-10-17(18)25-19(27)13-29-21-16-12-24-26(20(16)22-14-23-21)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQONUJARMWLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: The initial step involves the synthesis of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced to the pyrazolopyrimidine core via a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction, where the ethoxyphenyl halide reacts with the pyrazolopyrimidine intermediate.
Formation of the Sulfanylacetamide Moiety: The final step involves the introduction of the sulfanylacetamide group. This can be achieved through the reaction of the intermediate with a suitable thiol and acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-ethoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyphenyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Analogous Compounds
Biological Activity
N-(2-ethoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C23H23N5OS
- IUPAC Name : this compound
- Molecular Weight : 421.53 g/mol
This compound primarily functions as a kinase inhibitor . The mechanism can be summarized as follows:
- Target Kinases : The compound targets specific kinases involved in various signaling pathways crucial for cell proliferation and survival.
- Inhibition of Phosphorylation : By mimicking ATP, it competes with ATP for binding to the kinase active site, thereby inhibiting phosphorylation processes essential for signal transduction.
- Impact on Cell Cycle : Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- IC50 Values : In vitro studies have shown that the compound has IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For instance, similar compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated IC50 values ranging from 2.59 µM to 4.66 µM against HeLa and MCF7 cell lines respectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-Ethoxyphenyl)-2-(...) | HeLa | 2.59 |
| N-(2-Ethoxyphenyl)-2-(...) | MCF7 | 4.66 |
Mechanistic Studies
Studies have shown that the compound induces apoptosis through both intrinsic and extrinsic pathways:
- Intrinsic Pathway Activation : Involves mitochondrial membrane potential disruption and cytochrome c release.
- Extrinsic Pathway Activation : Engages death receptors leading to caspase activation.
Case Studies
Several studies have highlighted the biological activity of related compounds within the same class:
-
Study on Pyrazolo[3,4-d]pyrimidines : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibited cancer cell growth by targeting CDK2 and other kinases .
- Findings : Compounds showed significant cytotoxicity and induced cell cycle arrest at S phase.
- Mechanistic Insights : Another study detailed how these compounds affect signaling pathways related to cancer progression, emphasizing their role in inhibiting tumor growth .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other known kinase inhibitors:
| Compound | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| Ibrutinib | BTK | 0.5 | Used in B-cell malignancies |
| Compound 9a | CDK2 | 2.59 | High anticancer activity |
| N-(2-Ethoxyphenyl)-... | Various kinases | 3.0 | Potential for broad applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
